molecular formula C8H8ClNO2 B104528 Methyl 2-(2-chloropyridin-4-yl)acetate CAS No. 884600-82-2

Methyl 2-(2-chloropyridin-4-yl)acetate

Cat. No. B104528
CAS RN: 884600-82-2
M. Wt: 185.61 g/mol
InChI Key: RQZVZTKKGCCTTL-UHFFFAOYSA-N
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Description

“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . Its IUPAC name is methyl (2-chloro-4-pyridinyl)acetate . The molecular weight of this compound is 185.61 .


Synthesis Analysis

The synthesis of “Methyl 2-(2-chloropyridin-4-yl)acetate” involves several steps. One method involves the use of copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . Another method involves the use of tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .


Molecular Structure Analysis

The Inchi Code of “Methyl 2-(2-chloropyridin-4-yl)acetate” is 1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(2-chloropyridin-4-yl)acetate” are complex and can vary depending on the conditions. As mentioned in the synthesis analysis, it can react with copper (I) iodide, triethylamine, and triphenylphosphine in 1,4-dioxane at 150℃ for 0.25h under microwave irradiation . It can also react with tripotassium phosphate tribasic in dichloromethane and toluene for 16h under heating/ reflux .


Physical And Chemical Properties Analysis

“Methyl 2-(2-chloropyridin-4-yl)acetate” is a liquid at room temperature . It has a molecular weight of 185.61 .

Scientific Research Applications

Chemical Synthesis

“Methyl 2-(2-chloropyridin-4-yl)acetate” is a chemical compound with the CAS Number: 884600-82-2 . It is used in the field of chemical synthesis, where it can serve as a building block or intermediate in the synthesis of more complex molecules .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to design and synthesize novel heterocyclic compounds with potential biological activities . For example, it can be used to synthesize pyrimidine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .

Anti-Fibrosis Research

One of the significant applications of “Methyl 2-(2-chloropyridin-4-yl)acetate” is in the field of anti-fibrosis research . It can be used to synthesize novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) have shown significant anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Pharmacology

“Methyl 2-(2-chloropyridin-4-yl)acetate” can be used in the field of pharmacology to study the effects of various drugs and substances on biological systems . For example, it can be used to study the effects of pyrimidine derivatives on immortalized rat hepatic stellate cells (HSC-T6) .

Material Science

In the field of material science, this compound can be used in the synthesis of novel materials with unique properties . For example, it can be used in the synthesis of new types of polymers or composite materials .

Crystallography

“Methyl 2-(2-chloropyridin-4-yl)acetate” can also be used in the field of crystallography . It can be used to study the crystal structures of various compounds, which can provide valuable insights into their physical and chemical properties .

Safety and Hazards

“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(2-chloropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZVZTKKGCCTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646813
Record name Methyl (2-chloropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-chloropyridin-4-yl)acetate

CAS RN

884600-82-2
Record name Methyl (2-chloropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of LDA (1.8M in THF/heptane/ethyl benzene, 223 ml, 401 mmol) was added slowly to a stirred solution of 2-chloro-4-methylpyridine (17.5 ml, 200 mmol) in dry THF (1 L) under N2, such that the internal temperature <−70° C. After 1 hour at this temperature, dimethyl carbonate (40 ml, 475 mmol) was added. After 30 minutes the reaction was transferred to a cold bath at −40° C., and then allowed to warm slowly to 0° C. After 1 hour at 0° C. the reaction was quenched with saturated aqueous NH4Cl (250 ml). The mixture was partitioned between EtOAc/H2O. The aqueous layer was extracted with EtOAc (×2). The combined extracts were washed with brine (×1), then dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography on silica, eluting with 10-25% EtOAc/isohexane to give the ester (27.8 g, 75%) as a pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ: 3.63 (2H, s), 3.73 (3H, s), 7.17 (1H, dd, J 5.1, 1.4), 7.28 (1H, s), 8.34 (1H, d, J 5.1).
Name
Quantity
223 mL
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

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